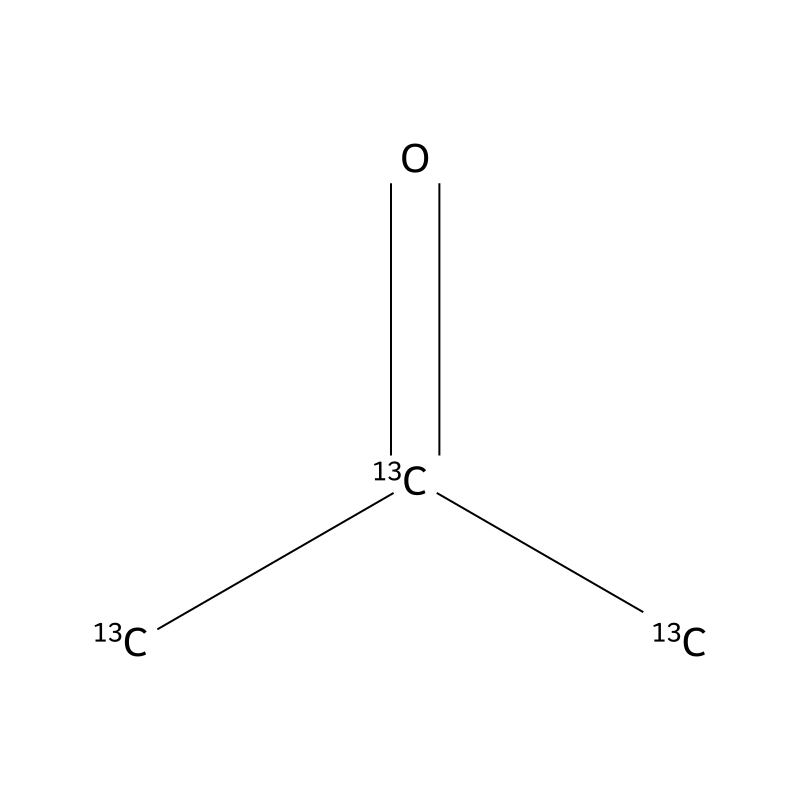Acetone-13C3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Acetone-13C3 is widely used in NMR spectroscopy, a technique that explores the properties of molecules by studying their interaction with a strong magnetic field. Due to the presence of the ¹³C isotope in all three carbon atoms, it provides a distinctive and easily identifiable signal in the NMR spectrum compared to regular acetone, which contains a mix of ¹²C and ¹³C isotopes . This allows scientists to:
- Track the movement and interactions of acetone molecules within complex systems like biological cells or chemical reactions .
- Study the structure and dynamics of complex molecules by analyzing the chemical shifts and coupling patterns observed in the NMR spectrum .
Metabolic Tracing:
Acetone-13C3 can be used in metabolic tracing experiments to investigate the metabolic pathways involved in various biological processes. By feeding cells or organisms with isotopically labeled precursors like Acetone-13C3, scientists can track the incorporation of the ¹³C label into different downstream metabolites. This allows them to:
- Understand the pathways and enzymes involved in the metabolism of various substrates .
- Study the effects of different conditions or treatments on metabolic pathways by observing changes in the labeling patterns of metabolites .
Synthesis of Isotopically Labeled Compounds:
Acetone-13C3 can serve as a starting material for the synthesis of other isotopically labeled compounds. By using chemical reactions, scientists can convert Acetone-13C3 into more complex molecules that are also enriched with the ¹³C isotope. These isotopically labeled compounds are then utilized in various research applications, including:
Acetone-13C3 is a stable isotopic variant of acetone, where three carbon atoms are replaced with the carbon-13 isotope. The molecular formula remains C3H6O, but the presence of carbon-13 allows for unique applications in scientific research, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. Acetone itself is a colorless, volatile liquid with a characteristic odor, commonly used as a solvent and in various industrial applications .
Acetone-13C3 shares the safety hazards of regular acetone. It is:
- Flammable: Keep away from heat and open flames.
- Irritating to eyes, skin, and respiratory system: Wear appropriate personal protective equipment (PPE) when handling.
- Moderate acute toxicity: Avoid ingestion or inhalation.
- Oxidation: Acetone-13C3 can be oxidized to form acetic acid or other oxidized products. This reaction is significant in organic synthesis and metabolic pathways.
- Reduction: It can also undergo reduction to yield isopropanol or other reduced forms, which are useful in various chemical processes.
- Haloform Reaction: Like regular acetone, this compound can participate in haloform reactions when treated with halogens in the presence of an alkali, leading to the formation of haloforms and carboxylic acids .
Acetone-13C3 has been studied for its biological activity primarily in metabolic research. The isotopic labeling allows for tracking metabolic pathways in organisms. Acetone itself is a naturally occurring compound in human metabolism, produced during the breakdown of fatty acids. The incorporation of carbon-13 aids in understanding the dynamics of energy metabolism and fat oxidation processes .
Acetone-13C3 has several important applications:
- Metabolic Studies: It is widely used in tracer studies to monitor metabolic pathways due to its isotopic labeling capabilities.
- Nuclear Magnetic Resonance Spectroscopy: The compound serves as a standard reference material in nuclear magnetic resonance studies, aiding in the identification and quantification of other compounds.
- Research Tool: It is utilized in various biochemical and pharmacological research settings to investigate the behavior of acetone in biological systems .
Interaction studies involving Acetone-13C3 focus on its role as a tracer in metabolic pathways. Researchers have used this compound to understand how acetone interacts with various enzymes and metabolic processes. For instance, studies have shown how acetone is metabolized differently under various physiological conditions, providing insights into energy production and fat metabolism .
Acetone-13C3 shares similarities with other ketones and isotopically labeled compounds. Here are some comparable compounds:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Acetone | C3H6O | Common solvent; widely used in industry |
| Acetone-1,3-13C2 | C3H6O | Another isotopic variant; different labeling |
| 2-Propanol | C3H8O | A reduction product of acetone |
| Methyl Ethyl Ketone | C4H8O | Similar solvent properties; larger structure |
Uniqueness of Acetone-13C3: The primary distinction lies in its isotopic composition, which allows for enhanced tracking and analysis in biochemical research compared to non-labeled compounds. This makes it particularly valuable for studies requiring precise measurements of metabolic fluxes and interactions within biological systems.
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








